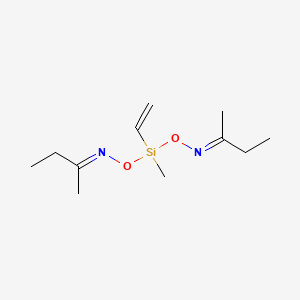
(4-Methoxy-3-methylpyridin-2-yl)methanol
Vue d'ensemble
Description
“(4-Methoxy-3-methylpyridin-2-yl)methanol” is an intermediate used to prepare 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, -benzothiazoles, and -benzoxazoles as ulcer inhibitors .
Molecular Structure Analysis
The molecular formula of “(4-Methoxy-3-methylpyridin-2-yl)methanol” is C8H11NO2 . The InChI code is 1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxy-3-methylpyridin-2-yl)methanol” are as follows :
Applications De Recherche Scientifique
Photo-methoxylation in Organic Chemistry
The study of photo-methoxylation, which involves the introduction of a methoxy group to a molecule using light, is one research application. For instance, the rate of photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol is significantly affected by the presence of 4-substituted pyridines. This provides insights into the role of 4-substituted pyridines, including compounds similar to (4-Methoxy-3-methylpyridin-2-yl)methanol, in photochemical reactions (Sugimori et al., 1983).
Methanol as a C1 Source in Synthesis
Methanol, including derivatives like (4-Methoxy-3-methylpyridin-2-yl)methanol, is used as a solvent and reagent in organic synthesis. It is particularly important in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The synthesis of C-, N-, and O-methylated products is of central interest due to the presence of these motifs in a wide range of chemicals and pharmaceuticals (Natte et al., 2017).
Surface Chemistry and Catalysis
The use of methanol to probe the nature of surface sites on metal oxide catalysts is another significant application. Studies involving the adsorption and desorption of methanol on various surfaces, such as ceria nanocrystals, help understand the surface chemistry of these materials. This research can inform the design of catalysts and other materials that interact with compounds like (4-Methoxy-3-methylpyridin-2-yl)methanol (Wu et al., 2012).
Methanol Synthesis and Hydrocarbon Formation
In the field of catalysis, the synthesis of methanol from CO2 and CO hydrogenation is a key area of study. Understanding the reaction pathways and intermediates in these processes is vital, as methanol and its derivatives play a significant role in various industrial applications. This research provides a foundational understanding of how compounds like (4-Methoxy-3-methylpyridin-2-yl)methanol can be produced and utilized in industrial processes (Grabow & Mavrikakis, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(4-methoxy-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHQBGRAEVQZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445615 | |
| Record name | (4-Methoxy-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-methylpyridin-2-yl)methanol | |
CAS RN |
86604-77-5 | |
| Record name | (4-Methoxy-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine](/img/structure/B1588756.png)
